(1S,2R)-2-[2-(thiophen-3-yl)ethynyl]cyclohexan-1-ol
Overview
Description
(1S,2R)-2-[2-(thiophen-3-yl)ethynyl]cyclohexan-1-ol is a useful research compound. Its molecular formula is C12H14OS and its molecular weight is 206.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Liquid Crystal and Photovoltaic Performance
A study on a series of calamitic liquid crystals (LCs), incorporating cyclohexyl, phenyl, and heterocyclic rings (including thiophene), highlighted their potential in photovoltaic applications. These compounds were evaluated for their liquid crystal properties and photovoltaic performance, demonstrating the impact of π-conjugation units (such as the thienyl unit) on enhancing photovoltaic efficiency. However, it was found that while beneficial for photovoltaics, these units might adversely affect the stability of the nematic mesophase and birefringence, crucial for liquid crystal displays (LCDs) (Ran Chen et al., 2021).
Synthesis and Molecular Structure
Research into the synthesis of analgesic compounds utilizing cyclohexenyl and cyclohexyl structures, similar to the core of the queried molecule, has been documented. These syntheses explore various synthetic routes to achieve compounds with potential analgesic properties, indicating the versatility of the cyclohexyl backbone in medicinal chemistry (Hans Bruderer et al., 1983).
Asymmetric Synthesis
The application of cyclohexyl-based compounds in asymmetric synthesis, particularly in the formation of chiral molecules, showcases the significance of such structures in creating compounds with specific optical activities. These methodologies are fundamental in the development of pharmaceuticals and other substances where chirality plays a critical role in efficacy (Teruyuki Hayashi et al., 1979).
Crystal Structure Studies
Investigations into the crystal structures of cyclohexyl-related compounds have provided insights into their molecular conformations. Such studies are crucial for understanding the interactions and stability of these molecules, impacting their physical properties and reactivity. The detailed examination of these structures aids in the design of materials with desired characteristics, from pharmaceuticals to materials science (C. Kavitha et al., 2006).
Chiral Auxiliaries and Enantioselective Synthesis
The use of cyclohexyl-based chiral auxiliaries for the enantioselective synthesis of α-hydroxy acids demonstrates the application of such compounds in stereoselective reactions. These reactions are pivotal for producing enantiomerically pure compounds required in various sectors, including drug development and synthesis of biologically active molecules (D. Basavaiah et al., 1995).
Properties
IUPAC Name |
(1S,2R)-2-(2-thiophen-3-ylethynyl)cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14OS/c13-12-4-2-1-3-11(12)6-5-10-7-8-14-9-10/h7-9,11-13H,1-4H2/t11-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCAZLGREORNRX-NEPJUHHUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C#CC2=CSC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C#CC2=CSC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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